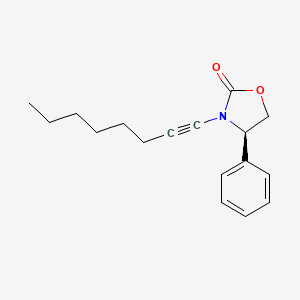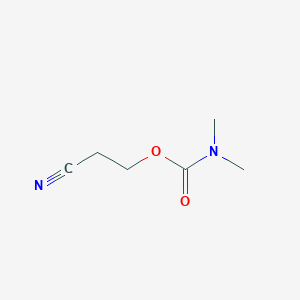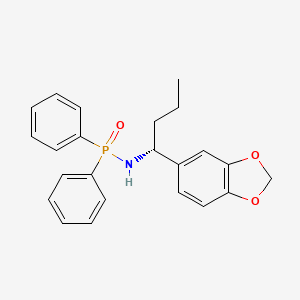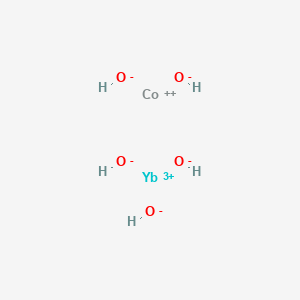
Cobalt(2+) ytterbium(3+) hydroxide (1/1/5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(2+) ytterbium(3+) hydroxide (1/1/5) is a compound that consists of cobalt, ytterbium, and hydroxide ions in a specific stoichiometric ratio
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+) ytterbium(3+) hydroxide (1/1/5) can be achieved through various methods. One common approach involves the co-precipitation of cobalt and ytterbium salts in an alkaline medium. For instance, cobalt nitrate and ytterbium nitrate can be dissolved in water, followed by the addition of a strong base such as sodium hydroxide to precipitate the hydroxide compound. The reaction is typically carried out at room temperature with continuous stirring to ensure homogeneity .
Industrial Production Methods
Industrial production of cobalt(2+) ytterbium(3+) hydroxide (1/1/5) may involve more scalable techniques such as hydrothermal synthesis. In this method, the precursor salts are dissolved in water and subjected to high temperature and pressure in an autoclave. This process allows for better control over the particle size and crystallinity of the final product .
化学反応の分析
Types of Reactions
Cobalt(2+) ytterbium(3+) hydroxide (1/1/5) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or hydrazine hydrate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) and ytterbium(III) oxides, while reduction may produce metallic cobalt and ytterbium .
科学的研究の応用
Cobalt(2+) ytterbium(3+) hydroxide (1/1/5) has several scientific research applications:
作用機序
The mechanism of action of cobalt(2+) ytterbium(3+) hydroxide (1/1/5) involves its ability to undergo redox reactions, which are crucial for its catalytic and electrochemical applications. The compound can facilitate electron transfer processes, making it an effective catalyst for reactions such as water splitting. The molecular targets and pathways involved include the active sites on the cobalt and ytterbium ions, which interact with reactant molecules to promote the desired chemical transformations .
類似化合物との比較
Similar Compounds
Cobalt(II) hydroxide: Similar in terms of cobalt content but lacks ytterbium, making it less versatile in certain applications.
Ytterbium(III) hydroxide: Contains ytterbium but not cobalt, limiting its electrochemical properties compared to the combined compound.
Nickel-cobalt hydroxide: Another mixed-metal hydroxide with similar electrochemical applications but different redox properties
Uniqueness
Cobalt(2+) ytterbium(3+) hydroxide (1/1/5) is unique due to the synergistic effects of cobalt and ytterbium, which enhance its catalytic and electrochemical performance. The combination of these two metals in a single compound provides a broader range of applications and improved stability compared to single-metal hydroxides .
特性
CAS番号 |
441769-57-9 |
|---|---|
分子式 |
CoH5O5Yb |
分子量 |
317.02 g/mol |
IUPAC名 |
cobalt(2+);ytterbium(3+);pentahydroxide |
InChI |
InChI=1S/Co.5H2O.Yb/h;5*1H2;/q+2;;;;;;+3/p-5 |
InChIキー |
AQMRMSMTUUHPNZ-UHFFFAOYSA-I |
正規SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[Co+2].[Yb+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


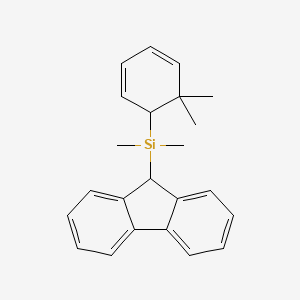
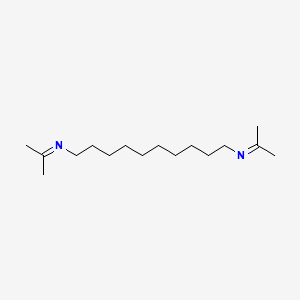
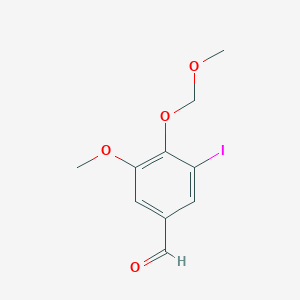
![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)
![6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole](/img/structure/B14245008.png)


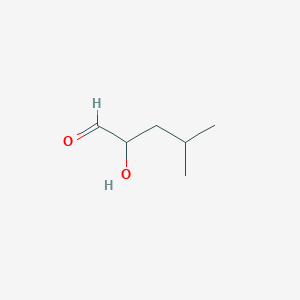
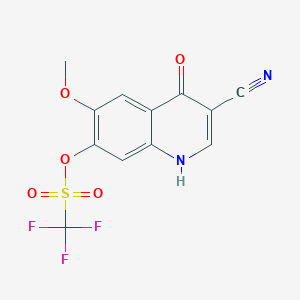

![1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one]](/img/structure/B14245029.png)
